N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core. The molecule is substituted with a 6-methyl group on the tetrahydrothieno-pyridine ring and a 4-isopropoxybenzamide group, with a hydrochloride salt enhancing solubility. Its molecular formula is C25H26ClN3O2S2 (calculated based on analogs in –5), with a molecular weight of approximately 516.1 g/mol.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2.ClH/c1-15(2)30-17-10-8-16(9-11-17)23(29)27-25-22(18-12-13-28(3)14-21(18)32-25)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGUKFRHUWOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair mechanisms. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A tetrahydrothieno[2,3-c]pyridine core
- An isopropoxybenzamide functional group
The molecular formula is with a molecular weight of approximately 342.46 g/mol.
Inhibition of APE1
Research indicates that this compound exhibits significant inhibition of the APE1 enzyme. The inhibition potency is in the low micromolar range, which is comparable to other known inhibitors. This activity has been demonstrated in various assays, including:
- HeLa Cell Extract Assays : The compound potentiates the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) by increasing the accumulation of apurinic sites in DNA, leading to enhanced cell death in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazole and thieno-pyridine moieties significantly impact biological activity. For instance:
- Thiazole Modification : Altering substituents on the thiazole ring can enhance or diminish APE1 inhibition.
- Tetrahydrothieno Core : Variations in this region also influence the efficacy against APE1 and overall cytotoxicity .
Case Studies
- In Vivo Studies : In mouse models, administration of the compound at doses of 30 mg/kg showed favorable pharmacokinetics with good exposure levels in plasma and brain tissues. This suggests potential for central nervous system-targeted therapies .
- Combination Therapy : When used in combination with TMZ, the compound demonstrated a synergistic effect, leading to improved therapeutic outcomes in models of glioblastoma .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.46 g/mol |
| APE1 Inhibition IC50 | Low micromolar |
| Dosing (in vivo) | 30 mg/kg |
| Synergistic Agents | MMS, TMZ |
Comparison with Similar Compounds
Key Observations:
R1 Substituent (Tetrahydrothieno-pyridine Position 6): The 6-methyl group (target compound) offers reduced steric bulk compared to the 6-isopropyl group in Compound 3 (). This may improve metabolic stability or alter target-binding kinetics. The 6-isopropyl analog (Compound 3) demonstrated µM-level APE1 inhibition, suggesting that larger alkyl groups at R1 may enhance enzyme interaction .
R2 Substituent (Benzamide Moiety):
- The 4-isopropoxy group (target compound) introduces moderate lipophilicity compared to the acetamide (Compound 3) or 2,4-dimethoxy () groups.
- Sulfamoyl () and dimethoxy () substituents likely alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics (PK) and target affinity.
Pharmacokinetic and Pharmacodynamic Comparisons
- Compound 3 (): Exhibited favorable PK in mice, with good plasma and brain exposure after intraperitoneal administration. This suggests that the benzo[d]thiazole-tetrahydrothieno-pyridine scaffold has inherent blood-brain barrier penetrance .
- Target Compound: The hydrochloride salt and 4-isopropoxy group may enhance aqueous solubility relative to neutral analogs (e.g., acetamide in Compound 3). However, increased lipophilicity from the benzamide substituent could affect clearance rates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including condensation of benzothiazole derivatives with tetrahydrothienopyridine intermediates. Key steps include using coupling agents like EDCI/HOBt for amide bond formation and optimizing solvent systems (e.g., ethanol or DMF) to improve yields. Purification via flash chromatography with gradients of ethyl acetate/hexane is critical . Statistical Design of Experiments (DoE) can minimize trial-and-error by systematically varying parameters (temperature, catalyst loading) to identify optimal conditions .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and / NMR to verify substituent positions (e.g., isopropoxy group at the 4-position of benzamide). X-ray crystallography (using SHELXL for refinement) resolves stereochemistry of the tetrahydrothieno[2,3-c]pyridine core . Purity is assessed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are used to evaluate its APE1 inhibitory activity, and how are conflicting results interpreted?
- Methodological Answer : APE1 endonuclease activity is measured using fluorescent oligonucleotide cleavage assays. Conflicting results (e.g., cisplatin vs. MMS sensitization) may arise from cell-type-specific DNA repair pathways. Validate using isogenic cell lines with APE1 knockdown and control for off-target effects via selectivity profiling against related enzymes (e.g., PARP1) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency and pharmacokinetics?
- Methodological Answer : Replace the 6-methyl group on the tetrahydrothienopyridine core with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with APE1’s active site. Introduce electron-withdrawing groups on the benzamide moiety to improve metabolic stability. Use in silico tools (molecular docking with APE1’s crystal structure, ADMET prediction) to prioritize candidates for synthesis .
Q. What experimental strategies resolve contradictions in compound efficacy across different DNA-damaging agents?
- Methodological Answer : Cisplatin resistance despite APE1 inhibition suggests APE1-independent repair mechanisms (e.g., NER pathway). Perform transcriptomic profiling (RNA-seq) of treated cells to identify compensatory pathways. Combine the compound with inhibitors of alternate repair targets (e.g., ATM/ATR kinases) to test synergistic effects .
Q. How can computational methods accelerate reaction design for novel derivatives?
- Methodological Answer : Implement quantum chemical calculations (DFT) to model reaction transition states and identify rate-limiting steps. Use machine learning to predict reactivity of benzothiazole intermediates under varying conditions. Validate predictions via high-throughput microreactor screening .
Q. What pharmacokinetic parameters must be addressed to improve brain exposure in preclinical models?
- Methodological Answer : Measure logP to assess lipophilicity and optimize blood-brain barrier penetration using PAMPA assays. Modify the isopropoxy group to reduce plasma protein binding (e.g., replace with trifluoromethoxy). Monitor brain-to-plasma ratios in murine models via LC-MS/MS after intraperitoneal administration .
Methodological Notes for Experimental Design
- Data Contradiction Analysis : Use factorial ANOVA to dissect interactions between compound concentration, DNA-damaging agents, and cell lines .
- Crystallographic Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding .
- In Vivo Validation : Pair pharmacokinetic studies with pharmacodynamic biomarkers (e.g., γH2AX levels for DNA damage) to correlate exposure and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
